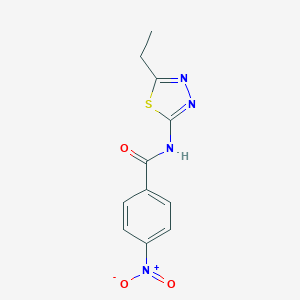

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3S/c1-2-9-13-14-11(19-9)12-10(16)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGYDZRJUXYOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

A patent by RU2651572C2 describes a microwave-enhanced method to reduce reaction time:

Solvent-Free Approaches

Green chemistry adaptations utilize solvent-free conditions:

-

Reactants : Mechanochemical grinding of 5-ethyl-1,3,4-thiadiazol-2-amine and 4-nitrobenzoyl chloride in a ball mill.

-

Catalyst : Silica gel (0.5 g/mmol).

Analytical Characterization

Spectroscopic Validation

IR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (ppm) | Assignment |

|---|---|

| 1.25 (t, 3H) | CH₃ of ethyl group |

| 2.70 (q, 2H) | CH₂ of ethyl group |

| 7.90–8.20 (m, 4H) | Aromatic protons |

| 10.15 (s, 1H) | Amide NH |

UV-Vis (Ethanol) :

Purity Assessment

-

HPLC : C18 column, 70:30 methanol/water, retention time = 4.2 minutes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Conventional Reflux | 78 | 99.2 | 7 | Industrial |

| Microwave-Assisted | 89 | 99.5 | 0.5 | Lab-scale |

| Solvent-Free | 82 | 98.8 | 2 | Pilot-scale |

Trade-offs : Microwave methods offer higher yields but require specialized equipment. Solvent-free approaches align with sustainability goals but demand rigorous grinding control.

Industrial-Scale Optimization

Catalyst Recycling

Chemical Reactions Analysis

Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The thiadiazole ring can participate in reduction reactions, potentially leading to the formation of different heterocyclic structures.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-aminobenzamide.

Reduction: Formation of various reduced thiadiazole derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide. In preclinical trials, this compound demonstrated significant efficacy in protecting against seizures induced by pentylentetrazole. Specifically, it showed a protective effect at lower doses compared to traditional anticonvulsants like Depakin .

Table 1: Efficacy of this compound in Anticonvulsant Trials

| Compound | Dose (mg/kg) | Seizure Protection (%) |

|---|---|---|

| This compound | 50 | High |

| Depakin (Valproate) | 100 | Moderate |

Quality Control Methods

The development of quality control methods for this compound is crucial for its eventual application in clinical settings. Various analytical techniques have been employed to ensure the purity and potency of this compound:

- Spectroscopic Methods : Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy have been utilized to identify and quantify the compound and its impurities.

- Chromatographic Techniques : Thin-layer chromatography (TLC) has been recommended for determining specific and nonspecific impurities .

Beyond its anticonvulsant properties, this compound exhibits a range of biological activities:

- Antimicrobial Properties : Thiadiazole derivatives are known for their antimicrobial efficacy. The compound's structure allows it to interact with various biological targets, potentially leading to antimicrobial effects .

- Anticancer Potential : Preliminary investigations suggest that derivatives of thiadiazole may possess anticancer properties due to their ability to modulate enzyme activity and receptor interactions .

Table 3: Biological Activities of Thiadiazole Derivatives

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anticancer | Potential to inhibit tumor growth |

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, facilitating binding to enzymes and receptors. This interaction can inhibit the activity of target proteins, leading to antimicrobial or anticancer effects . The nitro group may also contribute to the compound’s reactivity and ability to form reactive intermediates that can interact with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key Observations :

- Nitro Group : The 4-nitrobenzamide moiety is critical for electron-withdrawing properties, stabilizing the amide bond and enhancing receptor binding .

- Sulfonamide Derivatives : Compounds like the sulfamoylphenyl analog (C₂₄H₂₀N₄O₄S₂) exhibit higher molecular weights but lack reported bioactivity, suggesting substituent specificity for pharmacological effects .

Key Findings :

- The target compound’s anticonvulsant activity surpasses valproic acid, whereas methyl or methoxyphenyl analogs show divergent activities (e.g., antifungal) .

Spectral and Crystallographic Data

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring and a nitrobenzamide moiety , contributing to its biological properties. The molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The thiadiazole ring is known for its role as a bioisostere of pyrimidine, which is significant in nucleic acid interactions.

This compound exhibits several mechanisms through which it exerts its biological effects:

- DNA Interaction : The compound has shown the ability to disrupt DNA replication processes, making it effective against both bacterial and cancer cells.

- Enzyme Inhibition : Molecular docking studies suggest that it interacts with enzymes involved in cancer progression and bacterial metabolism.

- Hydrogen Bonding : The thiadiazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . It has shown potent antiproliferative effects against various cancer cell lines. For instance:

- Cell Lines Tested : HT-29 (colon cancer) and MCF-7 (breast cancer).

- IC50 Values : Research has reported IC50 values as low as 9 nM for HT-29 cells and 17 nM for MCF-7 cells .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , particularly against gram-positive and gram-negative bacteria. Its mechanism includes:

- Disruption of bacterial cell wall synthesis.

- Inhibition of bacterial enzyme activity.

Studies have shown that thiadiazole derivatives possess broad-spectrum antimicrobial activity, enhancing the potential for this compound in therapeutic applications against infections .

Understanding the physico-chemical properties of this compound is crucial for evaluating its biological activity:

| Property | Value |

|---|---|

| Molecular Weight | 252.31 g/mol |

| Solubility | Varies with pH |

| Vapor Pressure | Measured via transpiration method |

| Partition Coefficient (Log P) | Indicates hydrophobicity |

These properties influence the compound's bioavailability and efficacy in biological systems.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Anticancer Studies : A study published in Thermochimica Acta assessed the compound's solubility and partition coefficients at different temperatures, providing insights into its pharmacokinetic profile .

- Antimicrobial Efficacy : Research highlighted the effectiveness of thiadiazole derivatives in inhibiting bacterial growth in vitro, showcasing their potential as new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide, and how can purity be validated?

Methodological Answer:

- Synthesis : React 5-ethyl-1,3,4-thiadiazol-2-amine with 4-nitrobenzoyl chloride in a pyridine base to form the amide bond. Stir overnight at room temperature, followed by neutralization with NaHCO₃ and purification via recrystallization (e.g., CH₃OH) .

- Characterization : Confirm structure using ¹H/¹³C NMR (amide proton at δ ~10–12 ppm), IR (C=O stretch ~1650–1700 cm⁻¹), and elemental analysis (±0.3% for C, H, N). Purity assessment via HPLC (C18 column, mobile phase: MeCN/H₂O, 70:30) with retention time consistency .

Q. How can researchers design initial bioactivity screens for this compound?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays against cancer cell lines (e.g., MCF-7, A549). Prepare serial dilutions (1 nM–100 µM), incubate for 48–72 hours, and measure IC₅₀ values with a plate reader (λ = 570 nm). Compare to cisplatin as a positive control .

- Selectivity : Test non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess therapeutic index. A >10-fold selectivity ratio (cancer vs. normal cells) indicates potential for further development .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated to optimize anticancer activity?

Methodological Answer:

- Derivative synthesis : Modify substituents on the thiadiazole ring (e.g., ethyl → methyl/isopropyl) or nitrobenzamide group (e.g., para-nitro → meta-nitro). Use parallel synthesis for efficiency .

- Biological evaluation : Screen derivatives against cancer cell panels. For example, compound 4y (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide) showed IC₅₀ = 0.034–0.084 mmol L⁻¹ against A549/MCF-7, linked to the thioacetamide side chain enhancing membrane permeability .

- Computational modeling : Perform molecular docking (e.g., Autodock Vina) to predict binding to targets like aromatase or DNA-PK. Validate with enzyme inhibition assays .

Q. What strategies resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

- Uncertainty analysis : Quantify experimental variability using guidelines like STU (Standard Testing Uncertainty). For example, validate sample preparation errors (<2% via triplicate measurements) and instrument calibration .

- Meta-analysis : Compare assay conditions (e.g., cell passage number, serum concentration). Discrepancies in IC₅₀ values may arise from differences in cell viability protocols (e.g., ATP-based vs. MTT assays) .

Q. How can crystallography elucidate molecular interactions influencing bioactivity?

Methodological Answer:

- X-ray crystallography : Grow single crystals via slow evaporation (e.g., CH₃OH/CHCl₃). Resolve hydrogen bonding patterns (e.g., N–H⋯N/F interactions) stabilizing the amide conformation, as seen in analogous thiadiazole-benzamide derivatives .

- Implications : Intermolecular H-bonds (e.g., N1–H1⋯N2) may enhance dimerization, affecting solubility and target binding. Compare with solution-state NMR to confirm conformational stability .

Q. How to evaluate enzyme inhibition (e.g., aromatase) alongside cytotoxicity?

Methodological Answer:

- Enzyme assays : Use recombinant human aromatase with substrate androstenedione. Measure inhibition via NADPH consumption (λ = 340 nm) or estrogen production (LC-MS/MS). Compound 4y showed IC₅₀ = 0.062 mmol L⁻¹, suggesting dual cytotoxic/enzyme-targeting mechanisms .

- Correlation analysis : Plot IC₅₀ values for cytotoxicity vs. enzyme inhibition. A strong correlation (R² > 0.7) indicates a shared mechanistic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.